molecular formula C18H19N3O4S B2589064 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851978-61-5

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B2589064
CAS No.: 851978-61-5
M. Wt: 373.43
InChI Key: HCFHBWLLFMYLDG-UHFFFAOYSA-N
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Description

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, which is known for its biological activity, and a benzohydrazide moiety, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole and benzohydrazide moieties can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic research, particularly in the areas of antimicrobial and anticancer agents.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Uniqueness

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide stands out due to its unique combination of a benzothiazole ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its value in scientific research and industrial applications.

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-4-25-13-6-5-7-15-16(13)19-18(26-15)21-20-17(22)12-9-8-11(23-2)10-14(12)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHBWLLFMYLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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